molecular formula C13H11BrO3 B3110234 Ethyl 7-bromo-4-hydroxy-2-naphthoate CAS No. 178876-99-8

Ethyl 7-bromo-4-hydroxy-2-naphthoate

Cat. No. B3110234
M. Wt: 295.13 g/mol
InChI Key: VEWIXWCOUVXFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H11BrO3 . It has a molecular weight of 295.13 g/mol . This compound is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of Ethyl 7-bromo-4-hydroxy-2-naphthoate can be represented by the SMILES notation: CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)O . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

Ethyl 7-bromo-4-hydroxy-2-naphthoate has a density of 1.533g/cm3 . It has a boiling point of 450.24ºC at 760 mmHg . The compound has a flash point of 226.098ºC . It has a LogP value of 3.48460, indicating its lipophilicity . The compound should be stored at 2-8°C, under nitrogen .

Scientific Research Applications

Carboxylation in Synthesis

Researchers Suerbaev, Aldabergenov, and Kudaibergenov (2015) explored the use of alkali metal salts of ethylcarbonic acid for carboxylating hydroxyarens like naphthols. They developed simple procedures for synthesizing hydroxynaphthoic acids, demonstrating the potential of compounds like Ethyl 7-bromo-4-hydroxy-2-naphthoate in organic synthesis and drug preparation, such as salicylic acid and p-hydroxybenzoic acid (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Asymmetric Synthesis

Bringmann et al. (2003) reported the asymmetric synthesis of a compound related to Ethyl 7-bromo-4-hydroxy-2-naphthoate, demonstrating the relevance of such compounds in enantioselective synthesis, a crucial aspect of modern chemistry (Bringmann, Breuning, Henschel, & Hinrichs, 2003).

Antitumor Activity

Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally similar to Ethyl 7-bromo-4-hydroxy-2-naphthoate, and evaluated its antitumor properties. This suggests potential applications of Ethyl 7-bromo-4-hydroxy-2-naphthoate in cancer research (Liu et al., 2018).

Synthesis of 2-Hydroxy-6-Naphthoic Acid

Wang et al. (2013) focused on synthesizing 2-Hydroxy-6-naphthoic acid from 2-Naphthol, indicating the importance of Ethyl 7-bromo-4-hydroxy-2-naphthoate in the synthesis of polyaromatic esters, which are vital in various industrial applications (Wang, Li, Gong, Zhao, & Zhang, 2013).

Synthesis of Alpha-Hydroxyalkyl Allenic Esters

Park and Lee (2008) developed a method for synthesizing alpha-hydroxyalkyl allenic esters, a process in which compounds like Ethyl 7-bromo-4-hydroxy-2-naphthoate could play a role due to their structural similarity (Park & Lee, 2008).

Antibacterial and Antifungal Activities

Nagaraja et al. (2007) synthesized ethyl naphtho(2,1-b)furan-2-carboxylate and investigated its antibacterial and antifungal activities. This demonstrates the potential of Ethyl 7-bromo-4-hydroxy-2-naphthoate in developing new antimicrobial agents (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).

Intermediate in Anti-Inflammatory Agents

Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in creating anti-inflammatory drugs. Ethyl 7-bromo-4-hydroxy-2-naphthoate could be relevant in similar processes (Xu & He, 2010).

Crystal and Molecular Structure Studies

Kaur et al. (2012) focused on the crystal and molecular structures of compounds similar to Ethyl 7-bromo-4-hydroxy-2-naphthoate, providing insights into the physical properties of such compounds, crucial for material science and pharmaceutical applications (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

properties

IUPAC Name

ethyl 7-bromo-4-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-6-10(14)3-4-11(8)12(15)7-9/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIXWCOUVXFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-4-hydroxy-2-naphthoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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